N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide
Description
N-(1-(Pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide is a heterocyclic organic compound featuring a furan-2-carboxamide core linked to a pyridin-2-yl-substituted pyrrolidine moiety. This structure combines aromatic (furan, pyridine) and aliphatic (pyrrolidine) components, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where such hybrid scaffolds are advantageous.
Properties
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(12-4-3-9-19-12)16-11-6-8-17(10-11)13-5-1-2-7-15-13/h1-5,7,9,11H,6,8,10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGIUKBSUAWSJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CO2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridine and furan moieties. One common method involves the reaction of pyrrolidine with 2-bromopyridine under basic conditions to form the pyridin-2-ylpyrrolidine intermediate. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine or furan rings.
Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, as identified in the evidence, include derivatives with variations in the carboxamide substituents, aromatic systems, and heterocyclic appendages. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Diversity: The target compound’s pyrrolidine linker provides conformational flexibility compared to the rigid cyclopropane in the analog from . This flexibility may influence binding kinetics in biological targets.
Substituent Effects: The trifluoroethylamino group in ’s compound increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The 4-fluorophenyl group in ’s analog could enhance binding affinity through hydrophobic and electrostatic interactions, a feature absent in the target compound.
Synthetic and Analytical Approaches :
- LC/MS methods described for analogs (e.g., Waters UPLC BEH C18 column, acetonitrile/water mobile phase with ammonium acetate ) suggest standardized protocols for characterizing such molecules. These methods likely apply to the target compound for purity assessment and structural confirmation.
Research Findings and Limitations
While direct pharmacological or physicochemical data for this compound are unavailable in the provided evidence, inferences can be drawn from its analogs:
- Metabolic Stability : The absence of electron-withdrawing groups (e.g., CF₃) in the target compound may result in faster metabolic clearance compared to ’s analog .
- Target Engagement : The pyridin-2-yl group, common across all compared compounds, is often utilized in medicinal chemistry to coordinate metal ions or form hydrogen bonds, suggesting shared target-binding mechanisms .
Gaps in Evidence:
- No crystallographic or computational modeling data are provided to compare binding modes.
Biological Activity
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique combination of a pyridine ring, a pyrrolidine ring, and a furan ring. The synthesis typically involves:
- Formation of the Pyrrolidine Ring : Reaction of pyrrolidine with 2-bromopyridine under basic conditions.
- Introduction of Furan Moiety : The resulting intermediate is then reacted with furan-2-carboxylic acid chloride to yield the final product.
This multi-step synthesis allows for the exploration of various reaction conditions that can influence the compound's properties and biological activities.
This compound is hypothesized to interact with multiple biological targets due to its structural complexity. Similar compounds have shown:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been noted to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, suggesting potential neuroprotective and anti-inflammatory properties .
- Antimicrobial Properties : The compound may exhibit activity against various bacterial strains, which is supported by studies on related pyrrolidine derivatives .
Antimicrobial Activity
Recent studies indicate that pyrrolidine derivatives can exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 15g | 0.029 | Acinetobacter baumannii |
| 22a | 180 | E. coli |
| 22b | 210 | S. aureus |
These findings suggest that this compound could also possess similar antimicrobial efficacy .
Anticancer Potential
The compound's ability to interact with various cellular pathways may render it effective in cancer treatment. Research indicates that pyrrolidine derivatives have shown cytotoxic effects against different cancer cell lines, demonstrating potential as therapeutic agents .
Case Studies and Research Findings
- Pyrrolidine Derivatives in Pharmacology : A review highlighted the broad biological activities of pyrrolidine derivatives, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. It emphasizes the importance of structural modifications in enhancing these activities .
- Antibacterial Studies : In vitro evaluations have demonstrated that certain pyrrolidine derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from pyrrolidine have shown MIC values significantly lower than standard antibiotics like ampicillin .
- Neuroprotective Effects : Some studies suggest that compounds similar to this compound may inhibit acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
